2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
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Overview
Description
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is a complex organic compound that features a thiophene ring and a tetrazole ring Thiophene is a five-membered ring containing sulfur, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid typically involves the formation of the thiophene and tetrazole rings followed by their coupling. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: Both the thiophene and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the tetrazole ring can yield amines .
Scientific Research Applications
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and tetrazole derivatives, such as:
- Thiophene-2-carboxylic acid
- 5-(thiophen-2-yl)-1H-tetrazole
- 2-(thiophen-3-yl)acetic acid
Uniqueness
2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is unique due to the combination of the thiophene and tetrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-thiophen-3-yltetrazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6/h3-5,7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMWEJIWOYPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1N=C(N=N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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